(Rac)-Tezacaftor

Description

Properties

IUPAC Name |

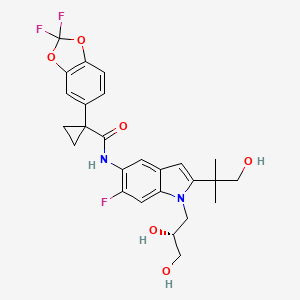

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUVRTYWUMPBTR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673070 | |

| Record name | Tezacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | Tezacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1152311-62-0 | |

| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152311-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezacaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152311620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEZACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RW88Y506K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Acid Fragment 368

The acid fragment, cyclopropylacetic acid derivative 368 , is synthesized via a palladium-catalyzed decarboxylative arylation. Ethyl cyanoacetate (365 ) reacts with aryl bromide 364 in the presence of a bulky phosphine ligand (e.g., Xantphos), yielding benzonitrile 366 in 66% yield. Subsequent cyclopropanation involves double alkylation using ethylene derivative 367 under phase-transfer catalysis (PTC) conditions, followed by basic hydrolysis to furnish carboxylic acid 368 (Table 1).

Table 1: Reaction Conditions for Acid Fragment 368 Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Decarboxylative Arylation | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 66% |

| Cyclopropanation | NaOH, TBAB, CH₂Cl₂, 0°C → RT | 85% |

| Hydrolysis | NaOH, EtOH/H₂O, reflux | 90% |

Synthesis of Indole Subunit 374

The indole moiety originates from 3-fluoro-4-nitroaniline (369 ), which undergoes regioselective bromination to form 370 . A Lewis acid-catalyzed epoxide ring-opening with (R)-glycidyl benzyl ether (371 ) produces hydroxy-p-phenylenediamine 372 after nitro group reduction. A Sonogashira coupling with alkyne 373 (derived from propargyl alcohol 375 ) and subsequent Larock indole cyclization yields aminoindole 374 (Scheme 1).

Scheme 1: Indole Subunit Synthesis

-

Bromination: Br₂, H₂SO₄, 0°C → RT → 370

-

Epoxide Opening: BF₃·Et₂O, CH₂Cl₂, 40°C → 372

-

Sonogashira Coupling: Pd(PPh₃)₄, CuI, Et₃N → Alkyne Intermediate

-

Larock Cyclization: Pd(OAc)₂, PPh₃, Na₂CO₃ → 374

Fragment Coupling and Global Deprotection

The final stage involves converting acid 368 to its acid chloride using oxalyl chloride, followed by amide bond formation with aminoindole 374 . Bis-benzyl-protected Tezacaftor undergoes palladium-catalyzed hydrogenation (H₂, Pd/C) to remove protecting groups, yielding Tezacaftor in 68–84% yield.

Process Optimization for Large-Scale Production

Vertex Pharmaceuticals’ patents highlight scalability improvements, such as replacing chromatographic purifications with recrystallization. For instance, acid 368 is purified via toluene recrystallization, achieving >99% purity. Similarly, hydrogenation steps utilize heterogeneous catalysts to streamline deprotection and reduce metal residues.

Table 2: Key Optimizations in Tezacaftor Synthesis

| Parameter | Laboratory Scale | Pilot/Production Scale |

|---|---|---|

| Cyclopropanation Solvent | CH₂Cl₂ | MTBE (improved phase separation) |

| Purification Method | Column Chromatography | Recrystallization (toluene) |

| Hydrogenation Catalyst | Pd(OH)₂/C | Pd/C (higher activity) |

Crystallization and Solid Form Preparation

Post-synthesis, Tezacaftor is crystallized to ensure polymorphic stability. Patent WO2021176064A1 details a method dissolving Tezacaftor in organic solvents (e.g., acetone, ethyl acetate) at 20–25°C, followed by antisolvent addition (water or heptane) to induce crystallization. Optimal solvent volumes range from 4–25 mL/g, yielding Form A crystals with consistent purity (>99.5%).

Table 3: Crystallization Conditions for Form A Tezacaftor

| Solvent System | Temperature (°C) | Antisolvent | Particle Size (µm) |

|---|---|---|---|

| Acetone/Heptane | 20–25 | Heptane | 50–100 |

| Ethyl Acetate/Water | 15–30 | Water | 30–80 |

Analytical Validation of Synthesis

Quality control employs reversed-phase HPLC (RP-HPLC) with a C18 column and 0.1 M KH₂PO₄/methanol (65:35) mobile phase. Calibration curves for Tezacaftor (50–150 µg/mL) and intermediates demonstrate linearity (R² >0.999). Method validation confirms precision (%RSD <2.0) and accuracy (98–102%), ensuring batch consistency.

Table 4: HPLC Parameters for Tezacaftor Analysis

| Parameter | Value |

|---|---|

| Column | Kromosil C18 (250 × 4.6 mm, 5 µm) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 4.2 min (Tezacaftor) |

Chemical Reactions Analysis

- Tezacaftor doesn’t undergo extensive chemical reactions in the traditional sense. Its primary role is to enhance CFTR function.

- No major products are formed through chemical transformations; instead, it affects ion transport.

Scientific Research Applications

Clinical Applications

1. Treatment of Cystic Fibrosis

Tezacaftor is integral to the treatment of cystic fibrosis, particularly for patients with at least one F508del mutation in the CFTR gene. The combination therapy has demonstrated significant improvements in lung function, nutritional status, and quality of life.

- Efficacy : In pivotal phase 3 trials, patients receiving ELX/TEZ/IVA showed substantial increases in forced expiratory volume in one second (FEV1), with an average improvement of approximately 14.3% from baseline after 24 weeks compared to placebo . Additionally, there was a notable reduction in pulmonary exacerbations and improvements in sweat chloride concentrations .

- Long-term Outcomes : A long-term extension study indicated sustained efficacy over time, with continued improvements in lung function and quality of life metrics observed beyond initial treatment periods . The safety profile remained consistent with earlier studies, showing that most adverse events were mild to moderate .

Comparative Studies

2. Combination Therapies

Tezacaftor has been evaluated in various combinations to enhance therapeutic outcomes:

- Tezacaftor/Ivacaftor vs. Elexacaftor/Tezacaftor/Ivacaftor : The addition of elexacaftor to tezacaftor and ivacaftor has shown superior results in clinical trials. Patients on the triple therapy experienced greater improvements in lung function compared to those on the dual therapy regimen .

- Vanzacaftor/Tezacaftor/Deutivacaftor : This newer triple combination has met all primary endpoints in clinical trials, suggesting it may provide comparable or enhanced efficacy over the existing ELX/TEZ/IVA regimen . Early treatment with vanzacaftor has shown potential benefits in preventing disease progression in younger populations .

Safety Profile

3. Tolerability and Adverse Effects

Tezacaftor has been generally well tolerated among patients. In clinical studies, the most common adverse effects included cough, headache, and gastrointestinal disturbances, which were predominantly mild or moderate . The overall rate of serious adverse events was low, reinforcing the drug's favorable safety profile.

Case Studies

4. Pediatric Applications

Recent studies have expanded tezacaftor's application to younger populations. A phase 3 trial assessed its use in children aged 2-5 years, demonstrating that the drug was safe and effective in this demographic as well . Significant reductions in sweat chloride levels and improvements in lung clearance index were noted.

Mechanism of Action

- Tezacaftor potentiates CFTR function by increasing chloride transport across cell membranes.

- It targets specific CFTR mutations, enhancing their activity and reducing mucus viscosity.

Comparison with Similar Compounds

Pharmacokinetics and Drug Interactions

- Lumacaftor : A first-generation corrector, lumacaftor is a strong CYP3A4 inducer, necessitating dose adjustments for co-administered drugs like ivacaftor. This induction reduces ivacaftor exposure by ~50%, complicating dosing regimens .

| Parameter | Lumacaftor/Ivacaftor | Tezacaftor/Ivacaftor |

|---|---|---|

| CYP3A4 Induction | Yes (strong) | No |

| Ivacaftor Exposure | Reduced by 50% | Preserved |

| DDI Risk | High (e.g., with antifungals) | Low |

| FDA Approval | 2015 (Orkambi®) | 2018 (Symdeko®/Symkevi®) |

Tezacaftor vs. Elexacaftor

Mechanism and Combination Therapy

- Elexacaftor : A next-generation corrector with enhanced CFTR stabilization. The triple combination elexacaftor/tezacaftor/ivacaftor (Trikafta®) increases CFTR function by >50% in F508del heterozygotes, outperforming dual corrector regimens .

- Tezacaftor : Serves as a complementary corrector in triple therapy, improving CFTR maturation without overlapping mechanisms with elexacaftor .

| Parameter | Tezacaftor/Ivacaftor | Elexacaftor/Tezacaftor/Ivacaftor |

|---|---|---|

| Target Population | F508del homozygotes | F508del heterozygotes |

| ppFEV1 Improvement | +3.75–4.6 percentage points | +14.3 percentage points |

| Sweat Chloride Reduction | -6.04 to -7.02 mmol/L | -41.8 mmol/L |

| FDA Approval | 2018 | 2019 |

Pharmacokinetics

- Both tezacaftor and elexacaftor are metabolized via CYP3A4, but tezacaftor’s clearance is unaffected by moderate hepatic impairment, whereas elexacaftor requires dose adjustments in such patients .

Tezacaftor vs. Ivacaftor

Role in CFTR Modulation

- Ivacaftor: A potentiator that enhances CFTR channel gating.

- Tezacaftor: A corrector that addresses CFTR misfolding. In F508del/G551D compound heterozygotes, tezacaftor/ivacaftor improved ppFEV1 by 4.6 percentage points vs. ivacaftor monotherapy (+2.4 points) .

| Parameter | Ivacaftor Monotherapy | Tezacaftor/Ivacaftor |

|---|---|---|

| Target Mutation | G551D | F508del/G551D or F508del |

| ppFEV1 Improvement | +2.4 percentage points | +4.6 percentage points |

| Metabolic Pathway | CYP3A4 (sensitive substrate) | CYP3A4 (less sensitive) |

Key Research Findings

Phase 2 Trial (N=172) : Tezacaftor/ivacaftor reduced sweat chloride by 6.04 mmol/L in F508del homozygotes and 7.02 mmol/L in F508del/G551D patients, with sustained ppFEV1 improvements over 56 days .

EVOLVE Trial (N=510) : Confirmed long-term safety (24 weeks), with respiratory AEs occurring in 12.4% of patients vs. 18.2% in placebo .

Biological Activity

Tezacaftor (TEZ), a CFTR modulator, is primarily used in the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation. It functions as a type I corrector, enhancing the processing and function of the CFTR protein, which is defective in CF patients. This article delves into the biological activity of tezacaftor, examining its mechanisms, clinical efficacy, and safety through various studies and research findings.

Tezacaftor works by stabilizing the CFTR protein during its maturation process in the endoplasmic reticulum (ER). It binds to specific transmembrane domains of the CFTR protein, facilitating proper folding and trafficking to the cell surface. This action is crucial for restoring chloride ion transport in epithelial cells, which is impaired in cystic fibrosis.

Binding Characteristics

Research indicates that tezacaftor interacts with several key amino acid residues within the transmembrane helices of CFTR. This binding stabilizes early biogenesis steps and supports subsequent assembly processes essential for functional CFTR channels .

Combination Therapy

Tezacaftor is often used in combination with elexacaftor and ivacaftor (ETI), which has shown superior efficacy compared to other treatments. The combination significantly improves lung function, reduces sweat chloride concentrations, and enhances overall quality of life for patients .

Study Results

A systematic review of clinical trials has demonstrated that tezacaftor, particularly when combined with elexacaftor and ivacaftor, leads to significant improvements in lung function and clinical outcomes:

- Lung Function : In a meta-analysis involving multiple studies, patients treated with ETI showed an average increase in percent predicted forced expiratory volume in one second (ppFEV1) by approximately 10 percentage points after 24 weeks of treatment .

- Sweat Chloride Levels : The treatment resulted in a mean reduction of sweat chloride concentration by about 42.8 mmol/L, indicating improved ion transport .

- Quality of Life : Significant improvements were observed in patient-reported outcomes, including respiratory symptoms and overall health status .

Case Studies

- Pediatric Population : A phase 3 open-label trial evaluated the safety and efficacy of ETI in children aged 2-5 years. The study reported that 98.7% of participants experienced mild to moderate adverse events, with clinically significant reductions in sweat chloride levels observed .

- Adult Patients : In adults who were previously treated with other CFTR modulators, switching to ETI resulted in notable improvements in lung function and a decrease in pulmonary exacerbations over a six-month period .

Data Table: Clinical Outcomes from Key Studies

| Study Reference | Population | Treatment Duration | ppFEV1 Improvement | Sweat Chloride Reduction | Quality of Life Score Improvement |

|---|---|---|---|---|---|

| Heijerman et al. (2019) | Adults with F508del mutation | 24 weeks | +10.2% | -42.8 mmol/L | +17.4 points |

| Fiedorczuk & Chen (2022) | Children aged 2-5 years | 15 days (Part A), 24 weeks (Part B) | Not reported | -57.9 mmol/L | Not reported |

| Sutharsan et al. (2021) | Patients ≥12 years old | 24 weeks | +9.76% | -41.7 mmol/L | +20.4 points |

Safety Profile

Tezacaftor has been generally well-tolerated across various studies. The most common adverse effects reported include cough, fever, and rhinorrhea, primarily classified as mild to moderate severity . Long-term safety assessments indicate that serious adverse events are rare.

Q & A

Q. What statistical methods are recommended for reconciling conflicting results in Tezacaftor’s biomarker studies?

- Methodological Answer : Apply Bayesian hierarchical models to pool data from heterogeneous studies. Use sensitivity analyses to test assumptions (e.g., biomarker assay variability) and report posterior probabilities for efficacy claims .

Experimental Design Innovations

Q. How can machine learning enhance Tezacaftor’s dose optimization in pediatric populations?

Q. Q. What in vivo models best capture Tezacaftor’s long-term safety profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.